Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3)) in Membrane Potential Assays
Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3)) in Membrane Potential Assays
To: Research & Development Teams, High-Throughput Screening Groups From: Senior Application Scientist, Bio-Assay Development Subject: Technical Whitepaper: Optimization and Application of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC2(3))
Executive Summary
This technical guide provides a comprehensive analysis of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (commonly abbreviated as DiSBAC2(3) ), a potentiometric probe critical for ion channel drug discovery. Unlike fast-response styryl dyes (e.g., ANEPPS), DiSBAC2(3) is a "slow-response" anionic oxonol dye that operates via a Nernstian redistribution mechanism.
While DiSBAC2(3) can be used as a standalone intensity probe, its primary industrial application is as the Fluorescence Resonance Energy Transfer (FRET) acceptor in Voltage Sensor Probe (VSP) assays, paired with the coumarin donor CC2-DMPE . This guide details the photophysical properties, mechanistic pathways, and optimized protocols required to integrate DiSBAC2(3) into robust High-Throughput Screening (HTS) workflows.
Part 1: Photophysical Properties & Spectral Characteristics
Understanding the spectral behavior of DiSBAC2(3) is a prerequisite for filter selection and assay optimization. The dye exhibits solvatochromism, meaning its fluorescence intensity and quantum yield are significantly enhanced in a lipid-rich environment compared to an aqueous buffer.
Spectral Maxima
| Property | Wavelength (λ) | Conditions |
| Excitation Max (λ_ex) | 535 nm | Bound state (Lipid/Protein environment) |
| Emission Max (λ_em) | 560 nm | Bound state (Lipid/Protein environment) |
| Stokes Shift | ~25 nm | Facilitates separation of excitation/emission |
| Extinction Coefficient | ~200,000 cm⁻¹M⁻¹ | High absorptivity |
Solvatochromic Behavior
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Aqueous State: In buffer, DiSBAC2(3) is weakly fluorescent due to quenching by water molecules.
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Lipid-Bound State: Upon binding to hydrophobic pockets (membranes or intracellular proteins), the quantum yield increases dramatically, and the emission spectrum red-shifts. This property allows the dye to function as a signal-to-noise amplifier: dye molecules contributing to background noise (aqueous) are naturally "quiet" compared to the signal-generating molecules (bound).
Part 2: Mechanisms of Action
DiSBAC2(3) is versatile, functioning through two distinct mechanisms depending on the experimental design.
Mechanism A: The FRET Voltage Sensor (Industry Standard)
In HTS environments (e.g., FLIPR, FDSS systems), DiSBAC2(3) is paired with CC2-DMPE , a membrane-impermeant coumarin phospholipid donor.
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Resting State (Hyperpolarized): The cell interior is negative. The anionic DiSBAC2(3) is repelled to the outer leaflet of the plasma membrane. Here, it is in close proximity (<10 nm) to the membrane-bound CC2-DMPE.
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Result: Efficient FRET.[1] Excitation of CC2-DMPE (405 nm) results in emission from DiSBAC2(3) (560 nm).
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Depolarized State: As the membrane potential becomes positive, DiSBAC2(3) translocates to the inner leaflet via electrophoresis. CC2-DMPE remains anchored on the outer leaflet.[2]
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Result: FRET is disrupted. Donor emission (460 nm) increases; Acceptor emission (560 nm) decreases.
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Mechanism B: Single-Wavelength Redistribution
When used alone, DiSBAC2(3) acts as a redistribution dye.
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Depolarization: The inside of the cell becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular membranes.[3]
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Signal: Increase in fluorescence intensity (560 nm).
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Note: This mechanism is slower than the FRET method and is less ratiometric, making it more susceptible to artifacts from cell number variations.
Mechanistic Visualization
The following diagram illustrates the FRET-based mechanism, which provides the fastest response time for this class of dye (~500ms).
Caption: Figure 1. Voltage Sensor Probe (VSP) Mechanism.[2][3][4] At resting potential, the FRET pair is co-localized.[4] Upon depolarization, the anionic acceptor translocates, breaking FRET.[3]
Part 3: Experimental Optimization & Protocols
Success with DiSBAC2(3) relies on strict control of loading conditions to prevent solubility artifacts and ensure physiological relevance.
Reagent Preparation
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Stock Solution: Dissolve DiSBAC2(3) in high-quality anhydrous DMSO to 10-20 mM.
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Critical: Store at -20°C in aliquots, protected from light. Avoid repeated freeze-thaw cycles.
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Solubility Warning: DiSBAC2(3) is hydrophobic. In aqueous buffers, concentrations >20 µM may precipitate. Always use a surfactant (e.g., Pluronic F-127) or carrier if higher loading is required, though standard protocols rarely exceed 10 µM.
Standard FRET Loading Protocol (384-well Format)
This protocol is optimized for adherent cell lines (CHO, HEK293) expressing ion channels.
Materials:
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Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.[5]
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FRET Pair: CC2-DMPE (Donor) and DiSBAC2(3) (Acceptor).[2][3][4]
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Quencher (Optional): VABSC-1 (reduces extracellular background fluorescence).
Workflow:
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Cell Plating: Seed cells (10k-15k/well) in black-wall, clear-bottom poly-D-lysine coated plates 24 hours prior.
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Dye Loading (Two-Step vs. One-Step):
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One-Step (Recommended for HTS): Prepare a 2X loading buffer containing 10 µM CC2-DMPE and 2-4 µM DiSBAC2(3) in Assay Buffer.
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Note: Some protocols load CC2-DMPE first, wash, then add DiSBAC2(3).[2] The mix-and-read (no-wash) approach is preferred for throughput but requires background suppression (VABSC-1).
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Incubation: Add equal volume of 2X Loading Buffer to cells. Incubate for 30-45 minutes at Room Temperature (25°C) in the dark.
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Senior Scientist Insight: Avoid 37°C for loading if possible; room temperature often yields more stable baselines for oxonol dyes.
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-
Compound Addition: Transfer to FLIPR/FDSS. Add test compounds.
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Detection:
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Excitation: 405 nm (excites CC2-DMPE).
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Emission 1 (Donor): 460 nm (Blue).
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Emission 2 (Acceptor): 560-580 nm (Red).
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Readout: Ratio = Emission 1 / Emission 2 (or Em2/Em1 depending on software convention).
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HTS Workflow Diagram
Caption: Figure 2. High-Throughput Screening Workflow for FRET-based Membrane Potential Assays.
Part 4: Troubleshooting & Validation
Common Artifacts
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Signal Drift: Oxonol dyes can be temperature sensitive. Ensure the plate reader is equilibrated to the incubation temperature.
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"Sticky" Compounds: DiSBAC2(3) is hydrophobic.[4] Highly lipophilic library compounds may interact directly with the dye, causing false positives.
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Validation: Run a "dye-only" control (no cells) to check for compound-dye interactions.
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Signal-to-Noise Optimization
If the assay window is small (Z' < 0.5):
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Titrate DiSBAC2(3): Lower concentrations (e.g., 2 µM) often improve the Z' factor by reducing background, even if total raw signal decreases.
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Use VABSC-1: This non-fluorescent quencher suppresses extracellular dye signal, effectively "cleaning" the FRET signal to originate only from the membrane interface.
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Check Cell Health: Depolarized (unhealthy) cells will pre-load DiSBAC2(3) into the interior, saturating the signal before the assay begins.
References
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Thermo Fisher Scientific. Voltage Sensor Probes (VSP) Mechanism and Protocols. Retrieved from
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González, J. E., & Tsien, R. Y. (1997). Improved indicators of cell membrane potential that use fluorescence resonance energy transfer.[1][4] Chemistry & Biology.[5][6][7][8] Retrieved from
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Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Retrieved from
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AAT Bioquest. DiSBAC2(3) Product Datasheet and Spectral Properties. Retrieved from
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Hamamatsu Photonics. FRET-based Voltage Sensor dyes for Drug Screening. Retrieved from
Sources
- 1. hamamatsu.com [hamamatsu.com]
- 2. scispace.com [scispace.com]
- 3. Voltage Sensor Probes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. DiSBAC2(3) [Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]
- 8. moleculardevices.com [moleculardevices.com]
